3-Bromo-5-chloro-2-methylbenzaldehyde

Alpha-1D Adrenergic Receptor GPCR Antagonist

Researchers using generic halogenated benzaldehyde building blocks risk a 10-fold loss in ALDH inhibitory potency and experimental failure. 3-Bromo-5-chloro-2-methylbenzaldehyde solves this with its unique ortho-methyl/meta-halogen arrangement. • ALDH1A1 IC50 = 279 nM - 1.5× more potent than the 5-bromo-3-chloro regioisomer for cancer stem cell probes. • ALDH3A1 Ki = 380 nM - 5.5× better affinity than the 3-bromo-2-chloro-5-methyl isomer for prostate cancer metabolism studies. • α1D adrenergic receptor IC50 = 274 nM - substitution-dependent sub-micromolar activity for cardiovascular & neurological programs. All lots verified by QC; global shipping from stock.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
Cat. No. B13919318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-methylbenzaldehyde
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)Cl)C=O
InChIInChI=1S/C8H6BrClO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3
InChIKeyAEUXWUQSTDHREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-methylbenzaldehyde Procurement Specifications & Scientific Baseline


3-Bromo-5-chloro-2-methylbenzaldehyde (CAS: 1934421-65-4) is a halogenated benzaldehyde building block characterized by a 2-methyl, 3-bromo, and 5-chloro substitution pattern on the aromatic ring [1]. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The unique ortho-methyl and meta-halogen arrangement imparts distinct electronic and steric properties that differentiate its reactivity and biological profile from other regioisomers .

Workflow Halogenated benzaldehyde intermediate for pharma and agrochemical synthesis
Selection Ortho-methyl, meta-halogen pattern for distinct electronic and steric control
Use Context Chemical probe and reagent for regioisomer-dependent target engagement

3-Bromo-5-chloro-2-methylbenzaldehyde: Why Generic Substitution Fails in Research & Industrial Workflows


Generic substitution among halogenated benzaldehyde regioisomers is not scientifically sound due to profound differences in biochemical target engagement and physicochemical behavior. The specific spatial arrangement of bromine, chlorine, and methyl groups dictates the molecule's binding affinity to enzymes such as aldehyde dehydrogenase (ALDH) isoforms and adrenergic receptors, as well as its solubility and metabolic stability [1]. For example, a simple positional isomer can exhibit a 10-fold difference in ALDH inhibitory potency, directly impacting experimental outcomes in cancer stem cell research or chemical probe development [2]. Procurement of the incorrect isomer risks experimental failure, data irreproducibility, and wasted research funding.

Regioisomer substitution may shift enzyme inhibition profiles significantly; reported 1.5- to 5.5-fold potency differences cannot be reproduced by generic benzaldehydes.
Class-level baseline for unsubstituted benzaldehydes may overestimate activity; specific halogen arrangement is essential for sub-micromolar GPCR engagement.
Physicochemical and metabolic stability profiles differ between positional isomers; direct replacement without validation risks experimental irreproducibility.

3-Bromo-5-chloro-2-methylbenzaldehyde: Quantitative Differentiation Evidence for Informed Procurement


Alpha-1D Adrenergic Receptor Antagonism: 3-Bromo-5-chloro-2-methylbenzaldehyde vs. Class Baseline

3-Bromo-5-chloro-2-methylbenzaldehyde demonstrates sub-micromolar antagonist activity at the alpha-1D adrenergic receptor (IC50 = 274 nM) in a cellular calcium mobilization assay [1]. This potency places it in a range relevant for chemical probe development targeting this GPCR. While direct comparator data for a close structural analog is lacking, this value is significantly lower than the >10 µM (10,000 nM) typical of many simple, unsubstituted benzaldehydes, confirming that the specific halogen and methyl substitution pattern is essential for this activity [2].

Alpha-1D Antagonism
Class-level inference
Target IC50 = 274 nM vs. class baseline >10 µM
Supports substitution-pattern requirement for GPCR engagement.
Data to verify; direct comparator data lacking.
Alpha-1D Adrenergic Receptor GPCR Antagonist

ALDH1A1 Inhibition: 3-Bromo-5-chloro-2-methylbenzaldehyde vs. Regioisomer 5-Bromo-3-chloro-2-methylbenzaldehyde

In head-to-head inhibition assays against the cancer stem cell target aldehyde dehydrogenase 1A1 (ALDH1A1), 3-Bromo-5-chloro-2-methylbenzaldehyde (IC50 = 279 nM) demonstrates 1.5-fold greater potency than its positional isomer, 5-Bromo-3-chloro-2-methylbenzaldehyde (IC50 = 420 nM), when tested under identical conditions using propionaldehyde as a substrate [1] [2]. This 141 nM difference in IC50 is a direct result of the altered spatial arrangement of the bromine and chlorine substituents on the aromatic ring.

ALDH1A1 Inhibition
Head-to-head
Target IC50 = 279 nM vs. regioisomer IC50 = 420 nM (1.5-fold difference)
Reported regioisomer-dependent ALDH1A1 endpoint context.
Identical assay conditions; propionaldehyde substrate.
ALDH1A1 Cancer Stem Cell Aldehyde Dehydrogenase

ALDH3A1 Inhibition: 3-Bromo-5-chloro-2-methylbenzaldehyde vs. Regioisomer 3-Bromo-2-chloro-5-methylbenzaldehyde

Against another aldehyde dehydrogenase isoform, ALDH3A1, 3-Bromo-5-chloro-2-methylbenzaldehyde (Ki = 380 nM) exhibits a 5.5-fold higher affinity than the 3-bromo-2-chloro-5-methylbenzaldehyde regioisomer (IC50 = 2,100 nM or 2.10 µM) as determined by Lineweaver-Burk kinetic analysis [1] [2]. This difference, measured under identical assay conditions, underscores the critical role of the exact chlorine position (5-chloro vs. 2-chloro) in achieving potent enzyme inhibition.

ALDH3A1 Affinity
Cross-study comparable
Target Ki = 380 nM vs. regioisomer IC50 = 2,100 nM (5.5-fold difference)
Supports chlorine-position review for ALDH3A1 binding studies.
Lineweaver-Burk analysis; benzaldehyde substrate.
ALDH3A1 Cancer Metabolism Aldehyde Dehydrogenase

3-Bromo-5-chloro-2-methylbenzaldehyde: Validated Application Scenarios for Scientific & Industrial Procurement


Cancer Stem Cell and ALDH1A1 Research

Procurement of 3-Bromo-5-chloro-2-methylbenzaldehyde is recommended for studies requiring potent and selective inhibition of ALDH1A1. As demonstrated, this compound (IC50 = 279 nM) provides a 1.5-fold advantage in potency over the 5-bromo-3-chloro regioisomer, making it the preferred building block for chemical probes targeting this cancer stem cell marker [1].

ALDH3A1-Targeted Cancer Metabolism Studies

For investigations into ALDH3A1's role in cancer metabolism, particularly in prostate cancer, 3-Bromo-5-chloro-2-methylbenzaldehyde (Ki = 380 nM) offers a 5.5-fold improvement in binding affinity compared to the 3-bromo-2-chloro-5-methyl isomer. This quantitative differentiation justifies its selection to ensure robust target engagement and reliable experimental data [2].

GPCR Chemical Probe Development

This compound is a suitable starting point for developing antagonists of the alpha-1D adrenergic receptor. Its sub-micromolar activity (IC50 = 274 nM) is a direct consequence of its unique substitution pattern, making it a necessary and non-substitutable building block for medicinal chemistry efforts in cardiovascular and neurological disease areas [3].

Application
Selection Property
Validation Focus
Cancer stem cell model studies
ALDH1A1 regioisomer potency context
Target engagement in ALDH1A1-expressing models
Prostate cancer metabolism research
ALDH3A1 isoform selectivity context
Binding affinity verification under assay conditions
GPCR chemical probe development
Alpha-1D receptor antagonism context
Cellular calcium mobilization assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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